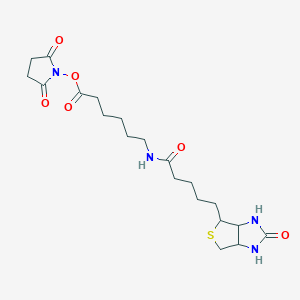
Biotin-X-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-X-N-hydroxysuccinimide ester, commonly referred to as Biotin-X-NHS, is a derivative of biotin that is widely used in bioconjugation techniques. This compound is particularly useful for labeling proteins, peptides, and other molecules that contain primary amine groups. The presence of a spacer arm in this compound helps to reduce steric hindrance, making it easier for biotin to bind to avidin or streptavidin, which are commonly used in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-X-NHS is synthesized by reacting biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild alkaline conditions (pH 8-9). The resulting product is purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Biotin-X-NHS primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild alkaline conditions (pH 7-9). The compound is also susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of biotin and N-hydroxysuccinimide .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF, ethanolamine.
Conditions: Mild alkaline pH (7-9), room temperature, anhydrous conditions to prevent hydrolysis.
Major Products Formed
The primary product formed from the reaction of this compound with primary amines is a biotinylated molecule, where biotin is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Biotin-X-NHS is extensively used in various scientific research applications, including:
Mechanism of Action
Biotin-X-NHS exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the ε-amino group of lysine residues or the N-terminus of proteins, resulting in the covalent attachment of biotin. This biotinylation allows for the subsequent binding of avidin or streptavidin, which can be used for various detection and purification applications .
Comparison with Similar Compounds
Biotin-X-NHS is unique due to its extended spacer arm, which reduces steric hindrance and enhances the accessibility of biotin for avidin or streptavidin binding. Similar compounds include:
Biotin-N-hydroxysuccinimide ester: Lacks the extended spacer arm, which can result in reduced binding efficiency in some applications.
Biotinamidohexanoic acid N-hydroxysuccinimide ester: Features a shorter spacer arm compared to this compound, which may affect its performance in certain assays.
Sulfobiotin-N-hydroxysuccinimide ester: Contains a sulfonate group, making it more water-soluble but potentially less stable under certain conditions.
This compound stands out due to its balance of solubility, stability, and reduced steric hindrance, making it a versatile and effective biotinylation reagent.
Properties
Molecular Formula |
C20H30N4O6S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
InChI |
InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29) |
InChI Key |
UVGHPGOONBRLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Synonyms |
NHS-LC-Biotin sulfo-NHS-LC-biotin sulfosuccinimidyl 6-(biotinamido)hexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


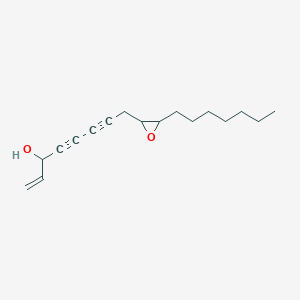

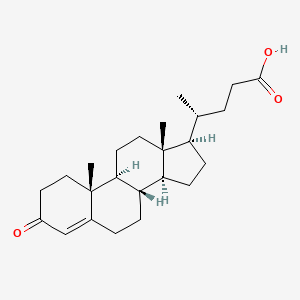
![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)
![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)
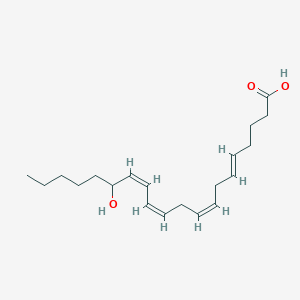

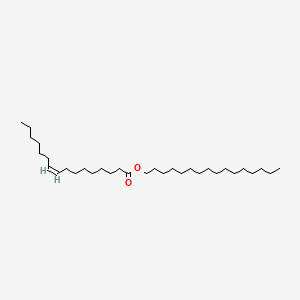
![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)
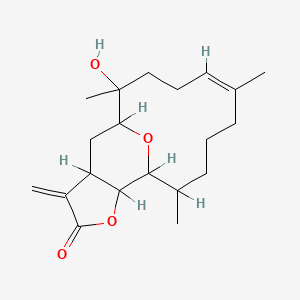
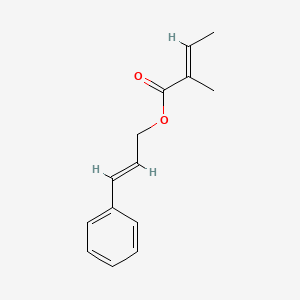
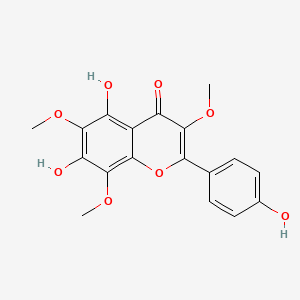
![[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate](/img/structure/B1236071.png)
